2,6-Dichloro-4-isopropylnicotinonitrile
CAS No.: 503843-54-7
Cat. No.: VC5565504
Molecular Formula: C9H8Cl2N2
Molecular Weight: 215.08
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 503843-54-7 |
---|---|
Molecular Formula | C9H8Cl2N2 |
Molecular Weight | 215.08 |
IUPAC Name | 2,6-dichloro-4-propan-2-ylpyridine-3-carbonitrile |
Standard InChI | InChI=1S/C9H8Cl2N2/c1-5(2)6-3-8(10)13-9(11)7(6)4-12/h3,5H,1-2H3 |
Standard InChI Key | HVFVSBDQCMUTKF-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=NC(=C1C#N)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a pyridine ring substituted with chlorine atoms at the 2- and 6-positions, an isopropyl group at the 4-position, and a nitrile group at the 3-position . The IUPAC name, 2,6-dichloro-4-propan-2-ylpyridine-3-carbonitrile, reflects this substitution pattern. The SMILES notation \text{CC(C)C1=CC(=NC(=C1C#N)Cl)Cl} and InChIKey HVFVSBDQCMUTKF-UHFFFAOYSA-N
provide precise descriptors for computational and experimental identification .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 215.08 g/mol | |
SMILES | CC(C)C1=CC(=NC(=C1C#N)Cl)Cl | |
InChIKey | HVFVSBDQCMUTKF-UHFFFAOYSA-N |
Synthesis and Industrial Production
Key Reaction Parameters:
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Solvent: Aromatic solvents (e.g., chlorobenzene, toluene) ensure solubility and stabilize intermediates .
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Temperature: Reactions proceed at 60–130°C over 16–31 hours, with yields optimized at higher temperatures .
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Workup: Post-reaction extraction and recrystallization in solvents like 2-propanol yield purified product .
Challenges and Optimizations
Industrial-scale production faces challenges such as waste management (e.g., phosphorus-containing byproducts) and starting material availability . Continuous flow processes and solvent recycling are proposed to enhance efficiency and sustainability .
Physicochemical Properties
Thermal and Spectral Characteristics
While direct data for 2,6-Dichloro-4-isopropylnicotinonitrile is limited, analogs like 2,6-Dichloronicotinonitrile (CAS 40381-90-6) exhibit a melting point of 121–124°C and a predicted boiling point of 286°C . The isopropyl group likely increases hydrophobicity compared to methyl-substituted variants, as evidenced by the higher molecular weight (215.08 vs. 187.03 g/mol) .
Reactivity Profile
The compound’s dichloro and nitrile groups render it highly reactive in:
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Nucleophilic substitutions: Chlorine atoms at positions 2 and 6 are susceptible to displacement by amines or alkoxides.
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Cyclocondensations: Reactions with malononitrile or thiourea yield fused heterocycles, valuable in pharmaceutical synthesis .
Applications in Chemical Synthesis
Pharmaceutical Intermediates
Though direct applications of 2,6-Dichloro-4-isopropylnicotinonitrile are understudied, structurally similar dichloronicotinonitriles serve as precursors to herbicides, antivirals, and kinase inhibitors . The isopropyl group may enhance lipid solubility, potentially improving bioavailability in drug candidates.
Agrochemical Development
Chlorinated pyridines are pivotal in synthesizing neonicotinoid insecticides. The compound’s dichloro configuration could facilitate derivatization into novel agrochemicals with tailored pest specificity .
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